(3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol
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Overview
Description
3-Bromo-4’-fluoro-3’-methylbenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the benzhydrol core structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-fluoro-3’-methylbenzhydrol typically involves the bromination and fluorination of the corresponding benzhydrol derivative. One common method includes the reaction of 3-methylbenzhydrol with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as toluene or methanol, at temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production of 3-Bromo-4’-fluoro-3’-methylbenzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-fluoro-3’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzhydrol derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-4’-fluoro-3’-methylbenzhydrol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-fluoro-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzaldehyde
- 4-Bromo-3-methylbenzonitrile
- 4-Fluoro-3-methylbenzonitrile
Uniqueness
3-Bromo-4’-fluoro-3’-methylbenzhydrol is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzhydrol core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(3-bromophenyl)-(4-fluoro-3-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODMGSVRAIMKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=CC=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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